Tetraammineplatinum(II)chloride
CAS No.:
Cat. No.: VC13490471
Molecular Formula: Cl2H12N4Pt
Molecular Weight: 334.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | Cl2H12N4Pt |
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Molecular Weight | 334.11 g/mol |
IUPAC Name | azane;dichloroplatinum |
Standard InChI | InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Standard InChI Key | KHCPSOMSJYAQSY-UHFFFAOYSA-L |
SMILES | N.N.N.N.Cl[Pt]Cl |
Canonical SMILES | N.N.N.N.Cl[Pt]Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺) adopts a square planar configuration, with bond lengths of 2.05 Å for Pt-N and 2.30 Å for Pt-Cl . X-ray diffraction studies confirm the monohydrate form ([Pt(NH₃)₄]Cl₂·H₂O) crystallizes in the P4/mmm space group, exhibiting hydrogen bonding between ammonia ligands and chloride ions .
Table 1: Comparative Physicochemical Data
The hydrate form exhibits greater thermal stability due to lattice water molecules stabilizing the crystal structure. Raman spectroscopy reveals ν(Pt-N) stretching vibrations at 510 cm⁻¹ and δ(NH₃) deformations at 1630 cm⁻¹, characteristic of strong metal-ligand bonding .
Synthetic Methodologies
Magnus Salt Route
The Chinese patent CN102328962A details an optimized synthesis starting from Magnus salt ([Pt(NH₃)₄][PtCl₄]):
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Reaction Conditions:
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1:3 molar ratio of Magnus salt to concentrated NH₄OH (28–30%)
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Reflux at 85°C for 6–8 hours under nitrogen
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Yield: 87–92% pure product
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Mechanism:
The reaction proceeds via ligand substitution, where free ammonia displaces chloride ions from the Magnus salt’s anionic PtCl₄²⁻ moiety .
Direct Ammoniation of PtCl₂
Alternative methods involve ammoniating platinum(II) chloride:
This route requires strict control of pH (9–10) and temperature (60–70°C) to prevent oxidation to Pt(IV) species .
Catalytic Applications
Hydrogenation Reactions
In olefin hydrogenation, [Pt(NH₃)₄]²⁺ exhibits turnover frequencies (TOF) of 1.2×10³ h⁻¹ for styrene reduction at 25°C and 1 atm H₂. The ammonia ligands stabilize the Pt center while allowing substrate access to vacant d-orbitals.
Carbonylation and Hydroformylation
The compound catalyzes methanol carbonylation to acetic acid with 98% selectivity at 180°C and 30 bar CO . In hydroformylation of 1-hexene, it achieves 85% linear aldehyde selectivity through a proposed mechanism:
Table 2: Catalytic Performance Metrics
Reaction Type | Substrate | Conditions | Conversion | Selectivity |
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Hydrogenation | Styrene | 25°C, 1 atm H₂ | 99% | 95% |
Carbonylation | Methanol | 180°C, 30 bar CO | 100% | 98% |
Hydrosilylation | Phenylacetylene | 80°C, 24 h | 89% | 91% |
Recent Advancements
Chiral Catalysis
Immobilization on mesoporous silica (SBA-15) creates heterogeneous catalysts achieving 92% enantiomeric excess in asymmetric hydrogenations . The support matrix preserves the complex’s geometry while enabling catalyst recycling.
Photocatalytic Water Splitting
Modified with ruthenium dyes, [Pt(NH₃)₄]²⁺-based systems demonstrate 8.7% solar-to-hydrogen efficiency under AM 1.5 illumination. The ammonia ligands facilitate electron transfer from photoexcited chromophores to the Pt center.
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